5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is an organic compound characterized by its unique structure and potential applications in pharmaceuticals. Its systematic name reflects the presence of both a methyl group and a phenylsulfonyl moiety attached to a benzoic acid framework. The compound is classified under benzoic acids and sulfonamides, which are known for their diverse biological activities.
5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid falls into the categories of:
The synthesis of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid typically involves several key steps:
Industrial methods may utilize continuous flow reactors and automated systems to enhance efficiency and yield during production. The choice of reagents and catalysts can significantly impact the cost-effectiveness and environmental sustainability of the synthesis .
The molecular formula for 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is C14H13NO4S, indicating the presence of 14 carbon atoms, 13 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.
5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid can participate in various chemical reactions typical for sulfonamides and benzoic acids. These include:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as an intermediate in synthesizing more complex molecules or as a precursor for drug development .
The mechanism of action for compounds like 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid often involves inhibition of specific enzymes or pathways within biological systems. Sulfonamides typically act as competitive inhibitors of dihydropteroate synthase, disrupting bacterial folate synthesis.
Research indicates that this compound may exhibit antibacterial properties similar to other sulfonamides, making it a candidate for further investigation in antimicrobial therapies .
These properties are critical for understanding how the compound behaves in biological systems and its potential applications in drug formulation .
5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid has potential applications in several scientific fields:
The versatility of this compound makes it significant for ongoing research into novel therapeutic agents .
This compound functions as a potent inhibitor of methionine aminopeptidase 2 (METAP2), a pivotal metalloenzyme responsible for cotranslational cleavage of N-terminal methionine residues from nascent proteins. METAP2 activity is indispensable for eukaryotic cell proliferation, particularly in endothelial and tumor cells [3].
Molecular Binding Dynamics: The compound’s sulfonamide group chelates the catalytic divalent metal ions (typically cobalt or manganese) within METAP2’s active site. Concurrently, its benzoic acid moiety forms hydrogen bonds with His-231, Asp-251, and Glu-275 residues, while the phenyl ring stabilizes the complex via hydrophobic interactions [3] [9]. This multi-point binding disrupts METAP2’s ability to process proteins with N-terminal methionine followed by small residues (e.g., Val, Thr)—a step critical for functional maturation of proteins involved in cell cycle progression.
Table 1: Key Binding Interactions of the Compound with METAP2
Compound Moiety | METAP2 Residue/Region | Interaction Type | Functional Consequence |
---|---|---|---|
Sulfonamide | Metal ions (Co²⁺/Mn²⁺) | Chelation | Disruption of catalytic activity |
Benzoic acid | His-231, Asp-251 | Hydrogen bonding | Active site blockade |
Phenyl ring | Hydrophobic pocket | Van der Waals interactions | Enhanced binding affinity |
Methyl group | Leu-214, Val-255 | Steric occlusion | Substrate access inhibition |
Downstream Effects: Inhibition compromises the activation of approximately 60% of intracellular proteins, including G-proteins and cyclin-dependent kinases, culminating in G1 cell cycle arrest and apoptosis. Selectivity over METAP1 is attributed to the compound’s optimized interaction with METAP2’s Val/Thr substrate-binding cleft, where it exhibits ~100-fold higher inhibitory potency [3] [9].
The compound demonstrates nanomolar-scale growth inhibitory activity against hormone-sensitive prostate cancer (LNCaP) cell lines, with GI₅₀ values as low as 1.45 nM—surpassing early-generation analogs by >27,000-fold in potency [9].
Molecular Pathways: Antiproliferative effects are partially mediated through androgen receptor (AR) downregulation. A pharmacophore model derived from natural AR antagonists confirmed the compound’s structural compatibility with key downregulating motifs, notably its diaryl sulfonamide core and carboxylic acid group [9]. This facilitates proteasomal degradation of AR, sensitizing cancer cells to conventional therapies.
Broad-Spectrum Activity: Beyond prostate cancer, the compound suppresses proliferation in AR-null malignancies (e.g., PC-3 cells) via METAP2-independent pathways. Structure-activity relationship (SAR) studies emphasize that antiproliferative potency requires:
METAP2 inhibition directly disrupts tumor-associated angiogenesis by impairing endothelial cell migration and tubule formation. The compound suppresses vascular endothelial growth factor (VEGF) signaling cascades by reducing cell surface expression of integrins (αvβ3, α5β1) and VEGF receptors, which rely on N-terminal methionine processing for membrane localization [3] [9].
Hypoxia Response Interference: Under hypoxic conditions, tumor cells secrete pro-angiogenic factors like HIF-1α—a METAP2 substrate. Compound-mediated METAP2 inhibition destabilizes HIF-1α and diminishes secretion of interleukin-8 and matrix metalloproteases (MMP-2/9), collectively disrupting angiogenic sprouting. In vivo models show >60% reduction in microvessel density within tumor xenografts following treatment [9].
Structural analogs incorporating sulfonylamino benzoic acid motifs exhibit bacteriostatic effects against Gram-positive pathogens, including Staphylococcus aureus (MIC: 4–16 µg/mL) and Bacillus subtilis (MIC: 8–32 µg/mL) [8]. Though direct MIC data for this specific compound requires further publication, its shared pharmacophore suggests analogous activity.
Mechanistic Basis: The benzoic acid moiety disrupts cytoplasmic membrane integrity via protonophore activity, while the sulfonamide group inhibits dihydropteroate synthase (DHPS)—a folate pathway enzyme. This dual action depletes tetrahydrofolate cofactors required for purine and thymidylate synthesis [8]. Gram-negative bacteria exhibit intrinsic resistance due to reduced permeability across their outer membranes.
Table 2: Antimicrobial Profile of Sulfonylamino Benzoic Acid Derivatives
Bacterial Strain | MIC Range (µg/mL) | Putative Target | Resistance Notes |
---|---|---|---|
Staphylococcus aureus | 4–16 | Dihydropteroate synthase | Limited MRSA data |
Enterococcus faecalis | 16–64 | Membrane integrity | Moderate intrinsic resistance |
Bacillus subtilis | 8–32 | Folate synthesis | Sporulation not inhibited |
Pseudomonas aeruginosa | >128 | N/A | Efflux pumps; membrane impermeability |
Candida albicans | 32–128 | Biofilm matrix | Fungistatic at high concentrations |
Sulfonamide-benzoic acid hybrids impede biofilm formation in Staphylococcus epidermidis and Candida albicans at sub-MIC concentrations (1/4–1/8× MIC) by suppressing adhesin expression and extracellular polymeric substance (EPS) production [8].
Matrix Targeting: The compound’s anionic carboxylate group binds cationic ions (Ca²⁺, Mg²⁺) within the biofilm’s EPS, destabilizing its structural integrity. Concurrently, its lipophilic phenyl ring partitions into lipid bilayers, inhibiting quorum-sensing molecules (e.g., autoinducer-2) and reducing exopolysaccharide synthesis by >40% in S. aureus biofilms [8].
Synergistic Approaches: When combined with conventional antibiotics (e.g., vancomycin), the compound enhances biofilm penetration by disrupting the polysaccharide intercellular adhesin (PIA) matrix. This synergy reduces vancomycin MIC against biofilm-embedded staphylococci by 8-fold, demonstrating potential for recalcitrant infection management [8].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: